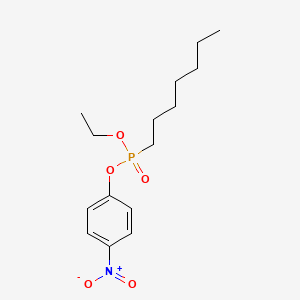
magnesium;(2S)-2-(carbamoylamino)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;(2S)-2-(carbamoylamino)butanedioate is a complex organic compound that combines magnesium with a derivative of butanedioic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-(carbamoylamino)butanedioate typically involves the reaction of magnesium salts with (2S)-2-(carbamoylamino)butanedioic acid under controlled conditions. The reaction is often carried out in an aqueous medium, with careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. Techniques such as continuous flow reactors and automated pH control systems are often employed to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Magnesium;(2S)-2-(carbamoylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Magnesium;(2S)-2-(carbamoylamino)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which magnesium;(2S)-2-(carbamoylamino)butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to magnesium;(2S)-2-(carbamoylamino)butanedioate include other magnesium salts of organic acids, such as magnesium citrate and magnesium malate.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological molecules and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C5H6MgN2O5 |
|---|---|
分子量 |
198.42 g/mol |
IUPAC 名称 |
magnesium;(2S)-2-(carbamoylamino)butanedioate |
InChI |
InChI=1S/C5H8N2O5.Mg/c6-5(12)7-2(4(10)11)1-3(8)9;/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);/q;+2/p-2/t2-;/m0./s1 |
InChI 键 |
PABAYBHDKZPYPG-DKWTVANSSA-L |
手性 SMILES |
C([C@@H](C(=O)[O-])NC(=O)N)C(=O)[O-].[Mg+2] |
规范 SMILES |
C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)



![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)

